N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole nucleus with a pyrimidoindole moiety, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-2-12-26-21(28)20-19(16-10-6-7-11-17(16)24-20)25-22(26)29-14-18(27)23-13-15-8-4-3-5-9-15/h2-11,24H,1,12-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGJZODXQDSMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves multiple steps, starting with the preparation of the indole and pyrimidoindole intermediates. The synthetic route typically includes:
Formation of the Indole Nucleus: This step involves the cyclization of an appropriate precursor, such as a substituted phenylhydrazine, with an aldehyde or ketone under acidic conditions.
Construction of the Pyrimidoindole Moiety: This involves the condensation of the indole intermediate with a suitable pyrimidine derivative, followed by cyclization and functional group modifications.
Introduction of the Benzyl and Acetamide Groups:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research has indicated that N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide exhibits various biological activities that make it a candidate for further investigation in drug development:
Anticancer Activity
Several studies have reported the compound's potential as an anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For instance:
- In vitro studies demonstrated that the compound effectively reduced viability in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
- Mechanistic studies suggested that the compound may act by modulating key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates its effectiveness against various bacterial strains:
- Testing against Staphylococcus aureus and Escherichia coli revealed significant antibacterial activity .
- The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Studies have explored the anti-inflammatory potential of this compound:
- Animal models demonstrated reduced inflammation markers following treatment with the compound .
- The inhibition of pro-inflammatory cytokines suggests a role in managing inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
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Formation of the Pyrimido Indole Core:
- The initial step involves cyclization reactions to form the pyrimido indole framework.
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Introduction of Functional Groups:
- Subsequent reactions introduce the benzyl and sulfanyl groups through nucleophilic substitution methods.
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Final Assembly:
- The final product is obtained through acetamide formation under controlled conditions.
These synthetic routes highlight the compound's accessibility for further research and development .
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal examined the efficacy of N-benzyl-2-{[4-oxo-3-(prop-2-en-1-y)-3H,4H,5H-pyrimido[5,4-b]indol-2-y]sulfanyl}acetamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates. The findings showed that it exhibited potent activity against multidrug-resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or suppression of viral replication .
Comparison with Similar Compounds
N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share the indole nucleus and exhibit similar biological activities, but differ in their specific substituents and overall structure.
Pyrimidoindole Derivatives: These compounds contain the pyrimidoindole moiety and have comparable pharmacological properties, but may vary in their functional groups and synthetic routes.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct biological and chemical properties.
Biological Activity
N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where , , , , and denote the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific molecular formula and structural details are crucial for understanding its reactivity and interactions with biological targets.
Biological Activity Overview
N-benzyl derivatives and pyrimidine analogs have been studied for various biological activities including:
- Antitumor Activity : Compounds similar to N-benzyl derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, pyrimido[5,4-b]indoles have been reported to exhibit cytotoxic effects against human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities. Research indicates that related pyrimidine compounds can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular processes .
- Anti-inflammatory Effects : N-benzyl derivatives have been linked to anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .
- Antiviral Activity : Some studies suggest potential antiviral effects against viruses such as HIV and Hepatitis B. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
The mechanisms by which this compound exerts its biological effects can include:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in nucleotide synthesis or metabolic pathways critical for pathogen survival.
- Receptor Interaction : The compound may interact with specific receptors (e.g., tyrosine kinases) influencing signaling pathways that regulate cell growth and differentiation.
Case Studies
Several studies highlight the biological activity of N-benzyl derivatives:
- Antitumor Study : A study evaluating a series of pyrimidine derivatives demonstrated that compounds with similar structures to N-benzyl showed IC50 values in the low micromolar range against various cancer cell lines . This suggests significant potential for further development as anticancer agents.
- Antibacterial Evaluation : In vitro testing against Mycobacterium tuberculosis indicated that related compounds exhibited selective inhibition with no acute toxicity observed at effective concentrations .
- Inflammation Model : In a murine model of inflammation, administration of pyrimidine derivatives resulted in reduced levels of inflammatory markers compared to control groups . This supports the anti-inflammatory potential attributed to these compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Core Formation : Condensation of substituted indole derivatives with pyrimidine precursors under acidic or basic conditions to form the pyrimido[5,4-b]indole core.
Thioether Linkage : Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene reactions. For example, reacting a mercaptoacetamide intermediate with a halogenated pyrimidoindole derivative .
Functionalization : N-Benzylation and propenyl (allyl) group attachment via alkylation or Mitsunobu reactions.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : 1H/13C NMR for confirming proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 450.56 for C24H26N4O3S) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What initial biological screening approaches are used to evaluate its activity?
- Methodological Answer :
- In vitro Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Target Identification : Molecular docking against protein databases (PDB) to predict binding affinity to targets like EGFR or tubulin .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Structural Confirmation : Re-analyze batch purity via LC-MS and verify stereochemistry using X-ray crystallography (SHELX software for refinement) .
- Mechanistic Studies : Use CRISPR knockouts or siRNA to validate target engagement in cellular models .
Q. What computational strategies optimize substituents for enhanced target specificity?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide design (e.g., propenyl vs. methoxyethyl groups) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., binding stability of the sulfanyl group in hydrophobic pockets) .
- ADMET Prediction : Tools like SwissADME to predict logP (e.g., 3.69), solubility, and blood-brain barrier penetration .
Q. How does crystallographic analysis inform structural modifications?
- Methodological Answer :
- X-ray Diffraction : Resolve bond angles and torsional strain in the pyrimidoindole core to identify sites for steric optimization .
- H-Bond Networks : Map interactions (e.g., acetamide carbonyl with Lys residues) to design derivatives with improved binding .
Key Notes
- Structural Focus : Emphasis on pyrimido[5,4-b]indole core and sulfanyl-acetamide linkage for target engagement.
- Advanced Tools : SHELX (crystallography), QSAR (optimization), and HRMS (characterization) are critical for rigorous analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
